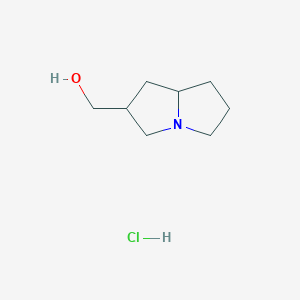
3-Bromo-4-cyclopropoxy-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyclopropoxy-5-iodopyridine is a heterocyclic organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-5-iodopyridine typically involves halogenation and cyclopropoxylation reactions. One common method starts with the halogenation of a pyridine derivative to introduce bromine and iodine atoms at specific positions. The cyclopropoxy group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxy-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
3-Bromo-4-cyclopropoxy-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxy-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodopyridine: Lacks the cyclopropoxy group, making it less versatile in certain applications.
4-Bromo-3-cyclopropoxy-5-iodopyridine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3-Chloro-4-cyclopropoxy-5-iodopyridine: Substitution of bromine with chlorine alters its chemical properties and reactivity.
Uniqueness
3-Bromo-4-cyclopropoxy-5-iodopyridine is unique due to the combination of bromine, iodine, and cyclopropoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced reactivity and selectivity in various reactions. The compound’s versatility makes it valuable in diverse research and industrial applications.
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
BCXMKCKAGWIHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


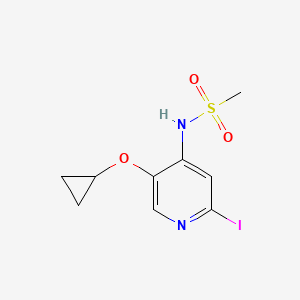
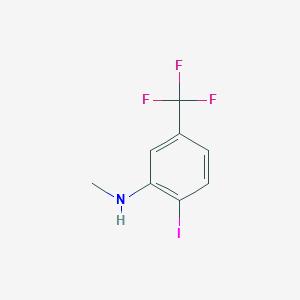
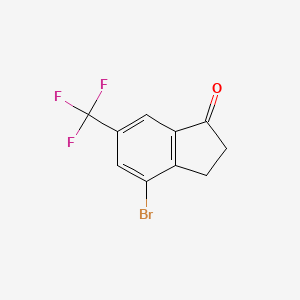
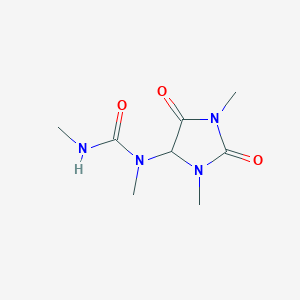
![3-({Cyano-2-[4-(trifluoromethoxy)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B14806542.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B14806551.png)
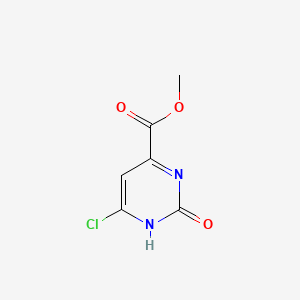
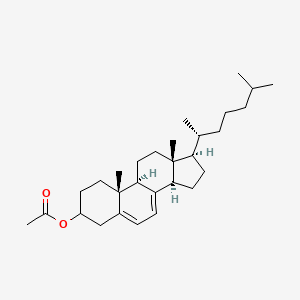
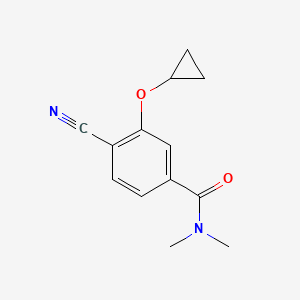
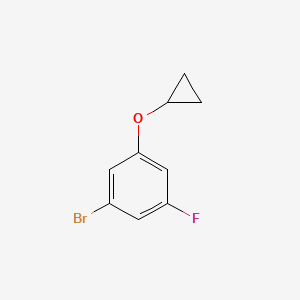
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14806572.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B14806579.png)
![ethyl 4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzoate](/img/structure/B14806596.png)
